4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid is an organic compound that belongs to the class of oxazepanes It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature, to ensure the stability of the Boc group.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amine groups during biochemical reactions.
Medicine: It is utilized in the development of pharmaceuticals, where the Boc group serves as a protecting group for amine functionalities in drug molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials, where its unique structure and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate . Deprotection occurs through acid-catalyzed cleavage, where the carbonyl oxygen is protonated, leading to the formation of a tert-butyl carbocation and subsequent elimination .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl carbamate: Another compound with a Boc group, used in various organic synthesis applications.
Uniqueness: 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid is unique due to its oxazepane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specialized synthetic applications and research studies.
Properties
CAS No. |
2770360-11-5 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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